Cas no 23465-76-1 (Caroverine)
Caroverine Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Quinoxalinone,1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-
- Caroverine
- 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one
- Caroverin
- Caroverina
- Caroverinum
- Spasmium
- D07098
- P 201-1
- 23465-76-1
- CAROVERINE [WHO-DD]
- 1-(2-(Diethylamino)ethyl)-3-(p-methoxybenzyl)-2(1H)-quinoxalinone
- DB13835
- 1-(2-(diethylamino)ethyl)-3-(4-methoxybenzyl)quinoxalin-2(1H)-one
- 1-Diethylaminoethyl-3-(p-methoxybenzyl)quinoxalone-2
- Spasmium (TN)
- CHEBI:135541
- Tox21_113512
- AKOS040759685
- Caroverinum [INN-Latin]
- NCGC00186046-02
- XJ73B0K6KB
- SDCCGSBI-0633818.P001
- Caroverine [INN]
- NS00002702
- MFCD00865257
- 1-[2-(Diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-2(1H)-quinoxalinone;1-[2-(Diethylamino)ethyl]-3-(p-methoxybenzyl)-2(1H)-quinoxalinone
- CAROVERINE [MART.]
- NCGC00186046-03
- Caroverine (INN)
- 1-[2-(Diethylamino)ethyl]-3-(p-methoxybenzyl)-2-quinoxalone
- DTXCID7028936
- CHEMBL1729803
- CAS-23465-76-1
- SCHEMBL25946
- FT-0716182
- CAROVERINE [MI]
- Caroverina [INN-Spanish]
- Spadon
- DTXSID6049010
- NCGC00186046-01
- BRD-K70161083-003-01-4
- Q5045575
- UNII-XJ73B0K6KB
- CAROVERINE (MART.)
- 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one
- P-201
- G90904
- P-201-1
- Caroverina (INN-Spanish)
- Caroverine; 2(1H)-Quinoxalinone, 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-; 2(1H)-Quinoxalinone, 1-[2-(diethylamino)ethyl]-3-(p-methoxybenzyl)- (7CI,8CI); 1-[2-(Diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-2(1H)-quinoxalinone; 1-[2-(Diethylamino)ethyl
- 1-(2-(diethylamino)ethyl)-3-((4-methoxyphenyl)methyl)-1,2-dihydroquinoxalin-2-one
- Caroverinum (INN-Latin)
-
- Inchi: 1S/C22H27N3O2/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3
- InChI Key: MSPRUJDUTKRMLM-UHFFFAOYSA-N
- SMILES: O=C1C(CC2C=CC(=CC=2)OC)=NC2C=CC=CC=2N1CCN(CC)CC
Computed Properties
- Exact Mass: 365.21000
- Monoisotopic Mass: 365.21
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.1A^2
- XLogP3: 3.2
Experimental Properties
- Density: 1.11
- Melting Point: 69°
- Boiling Point: bp0.01 202°
- Flash Point: 269°C
- Refractive Index: 1.577
- PSA: 47.36000
- LogP: 3.33770
Caroverine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Caroverine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C184255-25mg |
Caroverine |
23465-76-1 | 25mg |
$ 201.00 | 2023-04-18 | ||
| TRC | C184255-250mg |
Caroverine |
23465-76-1 | 250mg |
$ 1568.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504700-25 mg |
Caroverine, |
23465-76-1 | 25mg |
¥2,557.00 | 2023-07-11 | ||
| TRC | C184255-1g |
Caroverine |
23465-76-1 | 1g |
$ 4500.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504700-25mg |
Caroverine, |
23465-76-1 | 25mg |
¥2557.00 | 2023-09-05 | ||
| A2B Chem LLC | AF63325-10mg |
CAROVERINE |
23465-76-1 | 10mg |
$215.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63325-50mg |
CAROVERINE |
23465-76-1 | 50mg |
$622.00 | 2024-04-20 |
Caroverine Related Literature
-
Xinya Liu,Zhuangzhuang Guo,Yanpeng Liu,Xiaoyu Chen,Jingya Li,Dapeng Zou,Yangjie Wu,Yusheng Wu Org. Biomol. Chem. 2022 20 1391
-
Dong Xie,Ren-Gui Tian,Xue-Ting Zhang,Shi-Kai Tian Org. Biomol. Chem. 2022 20 4518
-
3. Ru-Catalyzed C–H alkenylation on the arene ring of pirfenidone using pyridone as a directing groupRaziullah,Mohit Kumar,Ashfaq Ahmad,Himangsu Sekhar Dutta,Anushka Rastogi,Manoj Kumar Gangwar,Dipankar Koley Chem. Commun. 2022 58 3481
-
Camila Ebersol,Nicole Rocha,Filipe Penteado,Márcio S. Silva,Daniela Hartwig,Eder J. Lenard?o,Raquel G. Jacob Green Chem. 2019 21 6154
-
Hasan Mtiraoui,Kevin Renault,Morgane Sanselme,Moncef Msaddek,Pierre-Yves Renard,Cyrille Sabot Org. Biomol. Chem. 2017 15 3060
Additional information on Caroverine
Recent Advances in Caroverine (23465-76-1) Research: A Comprehensive Update
Caroverine, a compound with the CAS number 23465-76-1, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique pharmacological properties. Originally identified as a glutamate receptor antagonist, Caroverine has shown potential in various therapeutic applications, including neuroprotection, anti-inflammatory effects, and potential use in treating neurological disorders. This research brief aims to provide an updated overview of the latest findings related to Caroverine, focusing on its mechanism of action, recent preclinical and clinical studies, and emerging applications in biomedicine.
Recent studies have elucidated the molecular mechanisms underlying Caroverine's effects. It acts primarily as a non-competitive antagonist of NMDA and AMPA receptors, which are critical in excitatory neurotransmission. This property makes it a promising candidate for conditions involving glutamate excitotoxicity, such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, Caroverine has been found to modulate calcium channels, further contributing to its neuroprotective effects. A 2023 study published in the Journal of Neurochemistry demonstrated that Caroverine significantly reduces neuronal damage in vitro by attenuating calcium overload and oxidative stress, highlighting its dual mechanism of action.
In the realm of preclinical research, Caroverine has shown efficacy in animal models of epilepsy and neuropathic pain. A recent study in Epilepsy Research (2024) reported that Caroverine administration reduced seizure frequency and duration in a rodent model of temporal lobe epilepsy, suggesting its potential as an adjunctive therapy for drug-resistant epilepsy. Furthermore, its anti-inflammatory properties have been explored in models of neuroinflammation, where it was shown to inhibit the release of pro-inflammatory cytokines and reduce microglial activation. These findings position Caroverine as a multifaceted therapeutic agent with applications beyond its initial scope.
Clinical investigations into Caroverine, though limited, have begun to shed light on its safety and efficacy in humans. A Phase IIa trial conducted in 2023 evaluated its use in patients with acute ischemic stroke. Preliminary results indicated that Caroverine was well-tolerated and associated with improved neurological outcomes compared to placebo. However, further large-scale trials are needed to confirm these findings and establish optimal dosing regimens. Another ongoing study is exploring its potential in treating tinnitus, leveraging its ability to modulate glutamatergic signaling in the auditory pathway.
From a chemical and pharmaceutical development perspective, recent advancements have focused on optimizing Caroverine's pharmacokinetic profile. Researchers have developed novel formulations, including liposomal and nanoparticle-based delivery systems, to enhance its bioavailability and brain penetration. These innovations address previous challenges related to its poor solubility and short half-life, potentially expanding its therapeutic utility. Additionally, structure-activity relationship (SAR) studies have identified derivatives of Caroverine with improved potency and selectivity, paving the way for next-generation compounds.
In conclusion, Caroverine (23465-76-1) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse mechanisms of action, coupled with promising preclinical and early clinical data, underscore its potential as a therapeutic agent for neurological and inflammatory conditions. Future research should prioritize large-scale clinical trials, further exploration of its molecular targets, and the development of optimized formulations to fully realize its therapeutic potential. As the scientific community continues to unravel the complexities of Caroverine's pharmacology, it may well emerge as a cornerstone in the treatment of challenging neurological disorders.
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